molecular formula C16H13ClN2O2 B2686107 methyl 5-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-1-methyl-1H-pyrrole-2-carboxylate CAS No. 477853-70-6

methyl 5-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B2686107
CAS No.: 477853-70-6
M. Wt: 300.74
InChI Key: AEEMDOIGPLCIEP-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-1-methyl-1H-pyrrole-2-carboxylate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a chlorophenyl group, a cyano group, and a methyl ester group. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-1-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile to form a cyano-substituted intermediate. This intermediate then undergoes a cyclization reaction with methyl acetoacetate in the presence of a base to form the pyrrole ring. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Amino derivatives resulting from the reduction of the cyano group.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Methyl 5-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-1-methyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 5-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

  • Methyl 5-[(1Z)-2-(4-fluorophenyl)-1-cyanoeth-1-en-1-yl]-1-methyl-1H-pyrrole-2-carboxylate
  • Methyl 5-[(1Z)-2-(4-bromophenyl)-1-cyanoeth-1-en-1-yl]-1-methyl-1H-pyrrole-2-carboxylate

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the phenyl ring (chlorine, fluorine, bromine).
  • Chemical Properties: These differences can lead to variations in reactivity, solubility, and biological activity.
  • Uniqueness: Methyl 5-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-19-14(7-8-15(19)16(20)21-2)12(10-18)9-11-3-5-13(17)6-4-11/h3-9H,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEMDOIGPLCIEP-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)OC)C(=CC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=C1C(=O)OC)/C(=C/C2=CC=C(C=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.